

Spectroscopic Profile of (R)-3-Aminoazepan-2-one: A Technical Guide

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Compound of Interest

Compound Name: (R)-3-Aminoazepan-2-one

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic data for **(R)-3-Aminoazepan-2-one**. Due to the limited availability of complete, experimentally-derived public data for this specific enantiomer, this document combines available data for the racemic mixture with predicted values based on established spectroscopic principles. All predicted data should be confirmed by experimental analysis.

Chemical Structure and Properties

Property	Value
IUPAC Name	(3R)-3-aminoazepan-2-one
Molecular Formula	C ₆ H ₁₂ N ₂ O
Molecular Weight	128.17 g/mol
CAS Number	28957-33-7
Appearance	Solid

Spectroscopic Data

The following sections present the available and predicted spectroscopic data for **(R)-3-Aminoazepan-2-one**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹³C NMR Data

The following table presents the experimentally determined ¹³C NMR chemical shifts for the racemic mixture, α-amino-ε-caprolactam, in deuterated methanol (CD₃OD). These values are expected to be identical for the (R)-enantiomer.

Atom Number	Chemical Shift (δ) in ppm
C=O	178.26
CH-NH ₂	52.82
N-CH ₂	41.01
CH ₂	33.72
CH ₂	28.17
CH ₂	27.94

Predicted ¹H NMR Data

The following table outlines the predicted ¹H NMR chemical shifts for **(R)-3-Aminoazepan-2-one**. Actual experimental values may vary based on solvent and concentration.

Proton Assignment	Predicted Chemical Shift (δ) in ppm	Predicted Multiplicity
NH (amide)	7.5 - 8.5	Broad Singlet
CH-NH ₂	3.5 - 3.7	Multiplet
N-CH ₂ (azepane ring)	3.1 - 3.3	Multiplet
NH ₂ (amine)	1.5 - 2.5	Broad Singlet
CH ₂ (azepane ring)	1.7 - 2.0	Multiplet
CH ₂ (azepane ring)	1.4 - 1.7	Multiplet
CH ₂ (azepane ring)	1.2 - 1.4	Multiplet

Infrared (IR) Spectroscopy

The predicted characteristic IR absorption bands for **(R)-3-Aminoazepan-2-one** are listed below.

Wavenumber (cm ⁻¹)	Intensity	Assignment
3400 - 3250	Medium, Broad	N-H stretch (primary amine and secondary amide)
2950 - 2850	Medium to Strong	C-H stretch (aliphatic)
1690 - 1630	Strong	C=O stretch (amide)
1650 - 1580	Medium	N-H bend (primary amine)

Mass Spectrometry (MS)

The predicted key mass-to-charge ratios (m/z) for **(R)-3-Aminoazepan-2-one** under electrospray ionization (ESI) are presented below.

m/z	Ion
129.1	$[M+H]^+$
151.1	$[M+Na]^+$
112.1	$[M+H-NH_3]^+$

Experimental Protocols

Detailed experimental protocols for obtaining the spectroscopic data are provided below. These are generalized procedures and may require optimization for specific instrumentation.

NMR Spectroscopy

- Sample Preparation:
 - Weigh approximately 5-25 mg of the solid **(R)-3-Aminoazepan-2-one** for 1H NMR, or 50-100 mg for ^{13}C NMR.
 - Dissolve the sample in approximately 0.6-0.8 mL of a suitable deuterated solvent (e.g., $CDCl_3$, D_2O , or $DMSO-d_6$) in a clean, dry vial.
 - If the sample does not fully dissolve, gentle vortexing or sonication may be applied.
 - Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube to remove any particulate matter.
 - Cap the NMR tube securely.
- Data Acquisition:
 - Insert the NMR tube into the spectrometer's spinner turbine.
 - Place the assembly into the NMR magnet.
 - Lock the spectrometer onto the deuterium signal of the solvent.
 - Shim the magnetic field to achieve optimal homogeneity.

- Acquire the ^1H and ^{13}C NMR spectra using standard pulse sequences. For ^{13}C NMR, a proton-decoupled sequence is typically used.

IR Spectroscopy (Thin Solid Film Method)

- Sample Preparation:
 - Dissolve a small amount (approx. 5-10 mg) of **(R)-3-Aminoazepan-2-one** in a few drops of a volatile solvent (e.g., methylene chloride or acetone).
 - Place a single drop of this solution onto the surface of a clean, dry salt plate (e.g., KBr or NaCl).
 - Allow the solvent to fully evaporate, leaving a thin, solid film of the compound on the plate.
- Data Acquisition:
 - Place the salt plate into the sample holder of the FT-IR spectrometer.
 - Acquire a background spectrum of the clean, empty sample compartment.
 - Acquire the IR spectrum of the sample.
 - The spectrum is typically recorded over a range of 4000 to 400 cm^{-1} .

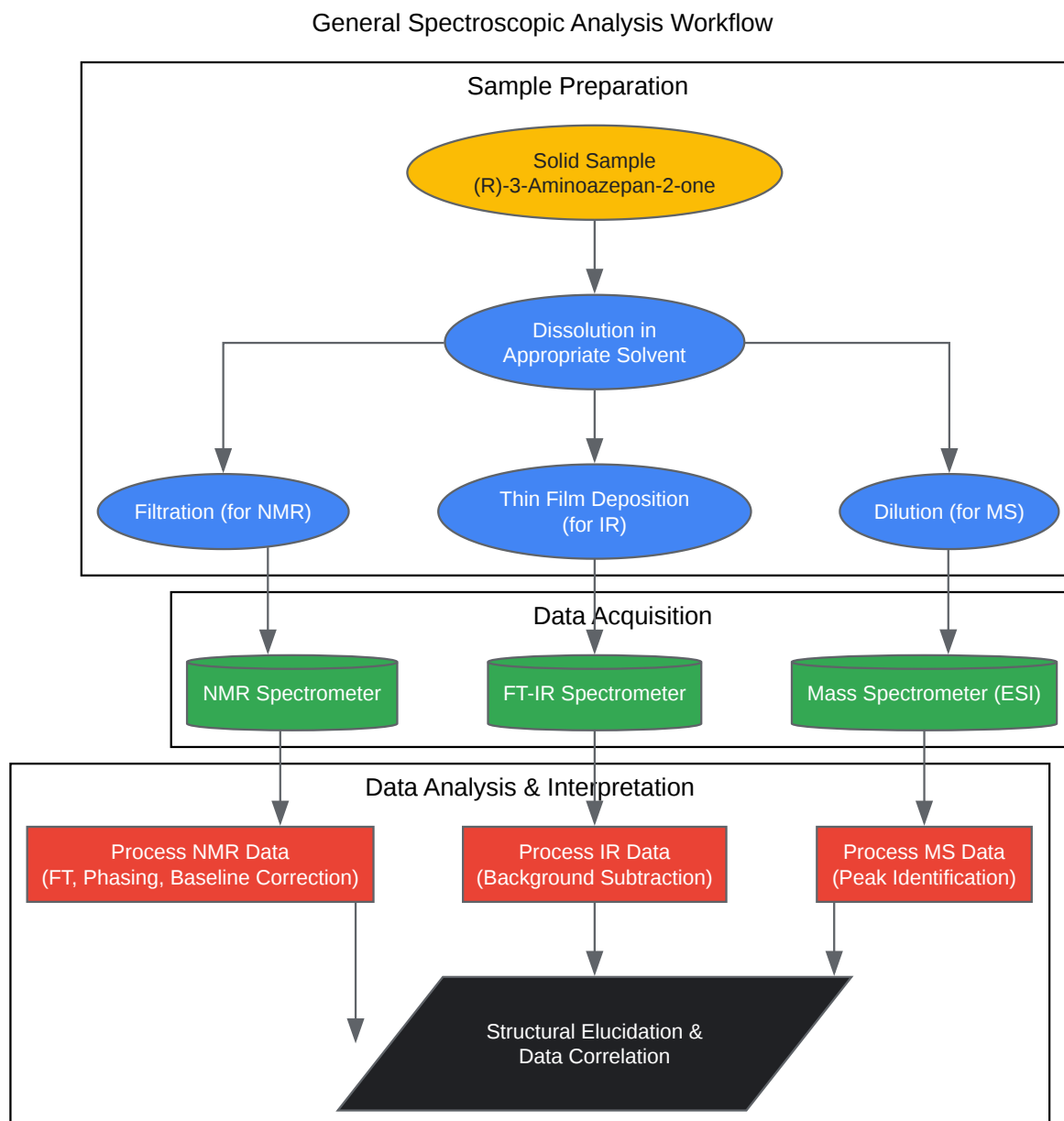
Mass Spectrometry (Electrospray Ionization - ESI)

- Sample Preparation:
 - Prepare a dilute solution of **(R)-3-Aminoazepan-2-one** (typically 1-10 $\mu\text{g/mL}$) in a solvent system compatible with ESI-MS, such as a mixture of acetonitrile and water with a small amount of formic acid to promote protonation.
 - Ensure the sample is fully dissolved.
- Data Acquisition:
 - Infuse the sample solution into the ESI source via a syringe pump at a constant flow rate (e.g., 5-20 $\mu\text{L/min}$).

- Apply a high voltage to the ESI needle to generate a fine spray of charged droplets.
- Use a heated drying gas (e.g., nitrogen) to facilitate solvent evaporation and the formation of gas-phase ions.
- Acquire the mass spectrum in positive ion mode over a suitable m/z range (e.g., 50-500 amu).

Workflow Visualization

The following diagram illustrates the general workflow for the spectroscopic analysis of **(R)-3-Aminoazepan-2-one**.



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Caption: Workflow for spectroscopic analysis.

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